molecular formula C22H22ClNO3S B5124757 2-(dibenzylamino)ethyl 4-chlorobenzenesulfonate

2-(dibenzylamino)ethyl 4-chlorobenzenesulfonate

Cat. No. B5124757
M. Wt: 415.9 g/mol
InChI Key: XZNPLLSZHYJBJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(dibenzylamino)ethyl 4-chlorobenzenesulfonate is a chemical compound that is widely used in scientific research. It is a sulfonate ester that is commonly used as a reagent in organic synthesis, as well as in biochemical and physiological studies. This compound is known for its unique properties and has been extensively studied for its various applications.

Mechanism of Action

The mechanism of action of 2-(dibenzylamino)ethyl 4-chlorobenzenesulfonate is not fully understood. However, it is believed that this compound interacts with various biomolecules such as proteins and enzymes, altering their function and activity.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, such as acetylcholinesterase and carbonic anhydrase. This compound has also been shown to have anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(dibenzylamino)ethyl 4-chlorobenzenesulfonate is its versatility. This compound can be used in various types of experiments, including organic synthesis, biochemical assays, and physiological studies. However, one of the limitations of this compound is its potential toxicity. It is important to handle and use this compound with caution, as it can be harmful if ingested or inhaled.

Future Directions

There are several future directions for the study of 2-(dibenzylamino)ethyl 4-chlorobenzenesulfonate. One potential area of research is the development of new synthetic methods for this compound, which could lead to more efficient and cost-effective production. Another area of research is the study of the interaction of this compound with various biomolecules, which could lead to the development of new drugs and therapies for various diseases.
Conclusion:
In conclusion, this compound is a versatile compound that has a wide range of applications in scientific research. Its unique properties and potential for use in various types of experiments make it a valuable tool for researchers in many different fields. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential applications in the development of new drugs and therapies.

Synthesis Methods

The synthesis of 2-(dibenzylamino)ethyl 4-chlorobenzenesulfonate is a multi-step process that involves the reaction of various chemicals. One of the most common methods of synthesis involves the reaction of 4-chlorobenzenesulfonyl chloride with dibenzylamine in the presence of a base such as triethylamine. The resulting product is then purified using various techniques such as column chromatography.

Scientific Research Applications

2-(dibenzylamino)ethyl 4-chlorobenzenesulfonate has a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis, where it is used to introduce the sulfonyl group into various organic molecules. This compound is also used in biochemical and physiological studies, where it is used to study the interaction of various molecules with proteins and other biomolecules.

properties

IUPAC Name

2-(dibenzylamino)ethyl 4-chlorobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClNO3S/c23-21-11-13-22(14-12-21)28(25,26)27-16-15-24(17-19-7-3-1-4-8-19)18-20-9-5-2-6-10-20/h1-14H,15-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZNPLLSZHYJBJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CCOS(=O)(=O)C2=CC=C(C=C2)Cl)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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